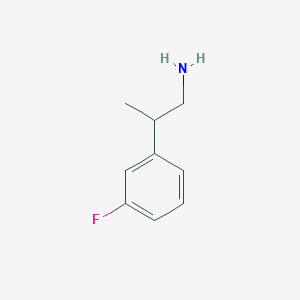

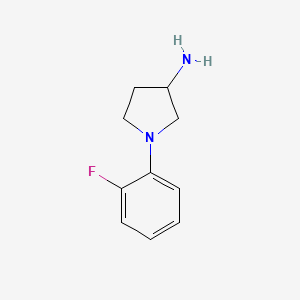

4-Bromo-2-(cyclohexylaminomethyl)-1-fluorobenzene

描述

This would involve identifying the compound’s chemical formula, its structure, and possibly its purpose or role in various applications.

Synthesis Analysis

This would involve detailing the methods and processes used to synthesize the compound, including the starting materials, the reaction conditions, and the yield.Molecular Structure Analysis

This would involve examining the compound’s molecular structure, possibly using techniques such as X-ray crystallography or NMR spectroscopy.Chemical Reactions Analysis

This would involve studying the reactions the compound undergoes, including its reactivity and the conditions under which it reacts.Physical And Chemical Properties Analysis

This would involve studying the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and stability.科学研究应用

Antimicrobial and Antiproliferative Agents

- Scientific Field: Pharmacology

- Application Summary: The compound N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide, which is structurally similar to the requested compound, has been synthesized and studied for its antimicrobial and anticancer activities .

- Methods of Application: The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental). The synthesized compounds were evaluated for their in vitro antimicrobial activity against bacterial (Gram positive and Gram negative) and fungal species using turbidimetric method and anticancer activity against oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) by Sulforhodamine B (SRB) assay .

- Results or Outcomes: The antimicrobial activity results revealed that compounds d1, d2 and d3 have promising antimicrobial activity. Anticancer screening results indicated that compounds d6 and d7 were found to be the most active ones against breast cancer cell line .

Anaplastic Lymphoma Kinase (ALK) Inhibitors

- Scientific Field: Oncology

- Application Summary: 4-Bromo-2-methoxyaniline, a compound related to the requested compound, is used as a reagent in the synthesis of 3,5-diamino-1,2,4-triazole ureas, which are potent inhibitors of anaplastic lymphoma kinase (ALK) .

- Methods of Application: The compound is used as a reagent in the synthesis of the ALK inhibitors .

- Results or Outcomes: The synthesized inhibitors have shown potential in inhibiting ALK, which is implicated in certain types of cancer .

Synthesis of 4-Bromo Quinolines

- Scientific Field: Organic Chemistry

- Application Summary: Difficult-to-access 4-bromo quinolines are constructed directly from easily prepared ortho-propynol phenyl azides using TMSBr as an acid-promoter . The cascade transformation performs smoothly to generate desired products in moderate to excellent yields with good functional groups compatibility .

- Methods of Application: The reaction is initiated by TMSBr, which acts as an acid-promoter. Notably, TMSBr not only acted as an acid-promoter to initiate the reaction, but also as a nucleophile .

- Results or Outcomes: The 4-bromo quinolines, as key intermediates, could further undergo the coupling reactions or nucleophilic reactions to provide a variety of functionalized compounds with molecular diversity at the C4 position of quinolines .

Production of 4-Bromo-2-Methoxybenzaldehyde

- Scientific Field: Industrial Chemistry

- Application Summary: 4-Bromo-2-methoxybenzaldehyde can be produced from 1,4 dibromo-2-fluorobenzene through a two-step process .

- Methods of Application: The process involves a series of chemical reactions, with the final product being crystallized from heptane .

- Results or Outcomes: The optimized two-step process yields 4-bromo-2-methoxybenzaldehyde in a 57% overall yield .

Synthesis of 4-Bromo Quinolines (Revisited)

- Scientific Field: Organic Chemistry

- Application Summary: Difficult-to-access 4-bromo quinolines are constructed directly from easily prepared ortho-propynol phenyl azides using TMSBr as an acid-promoter . The cascade transformation performs smoothly to generate desired products in moderate to excellent yields with good functional groups compatibility .

- Methods of Application: The reaction is initiated by TMSBr, which acts as an acid-promoter. Notably, TMSBr not only acted as an acid-promoter to initiate the reaction, but also as a nucleophile .

- Results or Outcomes: The 4-bromo quinolines, as key intermediates, could further undergo the coupling reactions or nucleophilic reactions to provide a variety of functionalized compounds with molecular diversity at the C4 position of quinolines .

Production of 4-Bromo-2-Fluorobenzonitrile

- Scientific Field: Industrial Chemistry

- Application Summary: 4-Bromo-2-Fluorobenzonitrile is an important intermediate in the synthesis of various chemicals. It is commonly used in the pharmaceutical industry to produce drugs such as anticancer agents, antifungal agents, and antiviral agents .

- Methods of Application: The compound can be synthesized through a variety of methods. One common method involves the reaction of 2-fluorobenzonitrile with bromine in the presence of a Lewis acid catalyst such as aluminum trichloride .

- Results or Outcomes: The resulting product is 4-Bromo-2-Fluorobenzonitrile .

安全和危害

This would involve identifying any risks associated with handling or using the compound, including its toxicity and any precautions that should be taken when handling it.

未来方向

This would involve discussing potential future research directions, such as new applications for the compound or new methods of synthesizing it.

Please note that this is a general outline and the specific details would depend on the particular compound and the available research on it. For a specific compound like “4-Bromo-2-(cyclohexylaminomethyl)-1-fluorobenzene”, you would need to consult the relevant scientific literature or databases. If you have access to a university library, they may be able to help you find more information. Alternatively, you could consider reaching out to a chemist or a chemical engineer. They might be able to provide more specific information or guide you to the appropriate resources.

属性

IUPAC Name |

N-[(5-bromo-2-fluorophenyl)methyl]cyclohexanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17BrFN/c14-11-6-7-13(15)10(8-11)9-16-12-4-2-1-3-5-12/h6-8,12,16H,1-5,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMKZQIJUUVSQAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NCC2=C(C=CC(=C2)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17BrFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20651437 | |

| Record name | N-[(5-Bromo-2-fluorophenyl)methyl]cyclohexanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20651437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-2-(cyclohexylaminomethyl)-1-fluorobenzene | |

CAS RN |

1019568-30-9 | |

| Record name | N-[(5-Bromo-2-fluorophenyl)methyl]cyclohexanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20651437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-{[(4-Bromophenyl)sulfanyl]methyl}aniline](/img/structure/B1517504.png)

![N,N-dimethyl-2-[(methylamino)methyl]aniline](/img/structure/B1517512.png)

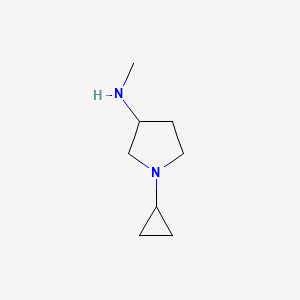

![3-[(Cyclopentylmethyl)amino]propanenitrile](/img/structure/B1517523.png)

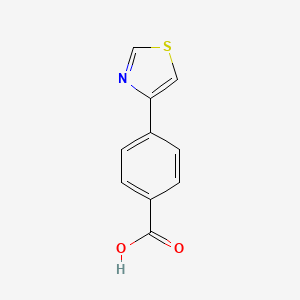

![4-{[4-(4-Fluorophenyl)piperazin-1-yl]methyl}-1,3-thiazol-2-amine](/img/structure/B1517524.png)